![molecular formula C25H27N5O3 B2859832 N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1296333-75-9](/img/structure/B2859832.png)

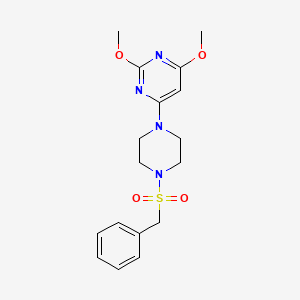

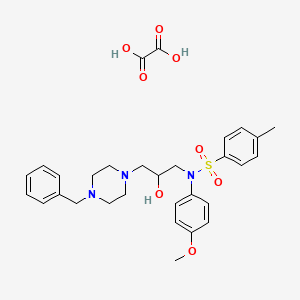

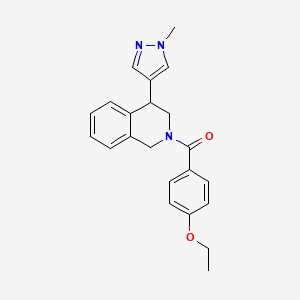

N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .

Synthesis Analysis

Triazoles can be synthesized from various nitrogen sources . In 2017, Benassi et al. composed a variety of 4,5-dihydro-1H-1,2,4-triazole from various amide hydrazones .Molecular Structure Analysis

The molecular structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

The chemical reactions of triazoles depend on their specific structures and substituents. They can participate in a variety of reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis

Triazoles exhibit superior thermostability . Their physicochemical and energetic properties can be measured or calculated .Aplicaciones Científicas De Investigación

H1-Antihistaminic Agents

Triazoloquinazolinone derivatives have been synthesized and evaluated for their H1-antihistaminic activity, showcasing significant protection against histamine-induced bronchospasm in animal models. For instance, compounds like 4-cyclohexyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have emerged as potent H1-antihistamines, with certain derivatives offering more potency and less sedation compared to chlorpheniramine maleate, suggesting their potential as novel H1-antihistaminic agents without the sedative side effects commonly associated with traditional antihistamines (Alagarsamy et al., 2007).

Positive Inotropic Agents

In the search for potent positive inotropic agents, derivatives of triazoloquinazolinone have been synthesized and assessed for their ability to increase heart muscle contraction strength. Some compounds demonstrated favorable activity compared to standard drugs like Milrinone, indicating their potential application in treating heart-related conditions by enhancing cardiac contractility (Jing-Yuan Li et al., 2008).

Synthesis and Chemical Properties

The synthesis of triazoloquinazolinone derivatives involves innovative routes and reactions that yield a variety of structurally diverse compounds. These synthetic approaches provide valuable insights into the chemical properties and potential applications of these compounds in medicinal chemistry and drug design. For example, novel methods have been developed for the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones and their derivatives, contributing to the expansion of this compound class for further pharmacological investigation (K. Shikhaliev et al., 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclohexyl-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3/c1-17-11-13-18(14-12-17)15-28-23(32)20-9-5-6-10-21(20)30-24(28)27-29(25(30)33)16-22(31)26-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAXNDLRJFJASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2859752.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859753.png)

![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2859754.png)

![N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride](/img/structure/B2859758.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one](/img/structure/B2859760.png)

![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2859763.png)

![(E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2859768.png)